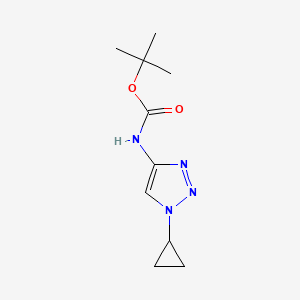

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopropyltriazol-4-yl)carbamate |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)11-8-6-14(13-12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,15) |

InChI Key |

PMRSNBXXXUQSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=N1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine typically involves the following key steps:

- Introduction of the Boc (tert-butoxycarbonyl) protecting group on the amine functionality to stabilize the intermediate.

- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method.

- Incorporation of the cyclopropyl substituent either before or after the triazole ring formation.

- Final deprotection or further functionalization as needed.

Detailed Preparation Methods

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

One of the most robust and versatile methods for preparing 1,2,3-triazoles involves the CuAAC reaction between an azide and a terminal alkyne. For this compound, this method is adapted as follows:

- Starting materials : An azide derivative bearing the Boc-protected amine and a cyclopropyl-substituted alkyne.

- Catalyst : Copper(I) salts or generated in situ from copper(II) sulfate and a reducing agent.

- Solvent : Typically polar solvents such as dichloromethane (DCM), dimethylformamide (DMF), or aqueous mixtures.

- Reaction conditions : Mild temperatures (room temperature to 60°C), reaction times vary from a few hours to overnight.

This method affords the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yields. The Boc protecting group remains intact during the cycloaddition, allowing for subsequent manipulations.

Protection and Deprotection Steps

- The amine group is protected using Boc anhydride (di-tert-butyl dicarbonate) to form the N-Boc derivative, which prevents unwanted side reactions during cycloaddition or other transformations.

- After the triazole formation, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine if desired.

Introduction of the Cyclopropyl Group

- The cyclopropyl substituent can be introduced via acylation or alkylation reactions on appropriate precursors.

- For example, cyclopropanecarboxylic acid derivatives or cyclopropyl halides can be used to acylate or alkylate hydrazides or amines, which are then converted into triazole derivatives via cyclization.

- Alternatively, cyclopropyl-substituted alkynes can be synthesized and then used in the CuAAC reaction to directly form the cyclopropyl-triazole structure.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Amine protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | N-Boc-protected amine | Protects amine for further steps |

| 2 | Synthesis of cyclopropyl alkyne | Cyclopropyl halide + alkyne synthesis methods | Cyclopropyl-substituted terminal alkyne | Prepares alkyne for CuAAC |

| 3 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide (Boc-protected amine) + cyclopropyl alkyne, Cu(I) catalyst, solvent | This compound | Forms 1,2,3-triazole ring |

| 4 | Boc deprotection (optional) | TFA in DCM or other acid | 1-cyclopropyl-1H-1,2,3-triazol-4-amine | Removes Boc protecting group |

Analytical and Characterization Techniques

The identity and purity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the chemical environment of protons and carbons, including the triazole ring and cyclopropyl group.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Elemental Analysis : Verifies the expected elemental composition within ±0.3% deviation.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

Summary Table of Key Literature Methods

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as DMF or DMSO.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Substitution: Substituted triazoles with various functional groups.

Oxidation: Triazole N-oxides.

Reduction: Amines.

Deprotection: Free amine derivatives.

Scientific Research Applications

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine involves its interaction with biological targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Calculated based on molecular formula C10H16N4O2.

Key Observations:

Substituent Effects on Biological Activity: The 4-chlorophenyl analogue (N-(4-chlorophenyl)-1H-1,2,3-triazol-4-amine) exhibits potent IDO1 inhibition (IC50: 0.023 μM), attributed to the electron-withdrawing chloro group enhancing target binding . In contrast, the Boc-cyclopropyl derivative’s biological activity is less documented, though its Boc group may improve solubility or stability during in vitro assays. The hydrochloride salt of 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine demonstrates notable antistaphylococcal activity (MIC: 0.5–8 μg/mL), suggesting that cyclopropyl and small alkyl groups favor antimicrobial potency .

Synthetic Utility :

- The Boc group in this compound enables selective deprotection under mild acidic conditions (e.g., TFA), making it advantageous in sequential functionalization compared to unprotected amines (e.g., 2-isopropyl analogue) .

- Compounds like N-(4-chlorophenyl)-1H-1,2,3-triazol-4-amine require specialized syntheses (diazotization and cyclization), whereas the Boc-protected triazole can be integrated into modular click chemistry workflows .

The cyclopropyl ring introduces torsional strain, which may stabilize specific conformations critical for target engagement, as seen in kinase inhibitors .

Key Insights:

- Click Chemistry Dominance : CuAAC is a versatile route for triazole cores, but subsequent Boc protection (e.g., for N-Boc-1-cyclopropyl derivatives) adds steps compared to direct functionalization .

- Yield Challenges : The 17.9% yield for 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine HCl highlights difficulties in cyclopropane integration, whereas Boc protection typically offers higher efficiency .

Biological Activity

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the coupling of cyclopropyl amines with azides through click chemistry methods, which are efficient and yield high purity products. The presence of the Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the compound.

Antiviral Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiviral activity. For instance, compounds similar to this compound have been evaluated against various strains of viruses, including HIV. The structure-activity relationship indicates that modifications in the triazole ring can enhance potency against viral targets. In one study, a series of 1,2,3-triazole analogues were synthesized and tested for their inhibitory effects on HIV replication, revealing EC50 values in the nanomolar range .

Antibacterial Activity

Triazole compounds have also shown promise as antibacterial agents. For example, derivatives with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics like ciprofloxacin . This suggests that this compound could potentially serve as a lead compound for developing new antibacterial therapies.

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. A related study showed that certain 1H-triazole compounds exhibited remarkable antiproliferative activity against leukemia cell lines . The mechanism often involves inducing apoptosis in cancer cells through various pathways. This compound's potential in this area remains to be thoroughly investigated but could be promising based on its structural analogs.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

| Modification | Biological Effect |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against viral targets |

| Variation in substituents on the triazole ring | Altered antibacterial activity profiles |

| Cyclopropyl substitution | Enhanced selectivity for specific biological targets |

These modifications can lead to improved efficacy and reduced side effects in therapeutic applications.

Case Studies and Research Findings

Several case studies highlight the potential of triazole derivatives:

- Antiviral Studies : A series of 1H-triazole analogues were synthesized and evaluated for their antiviral activity against HIV. Some compounds exhibited EC50 values below 100 nM against resistant strains .

- Antibacterial Evaluation : Compounds structurally related to this compound showed MIC values significantly lower than traditional antibiotics against various bacterial strains .

- Anticancer Activity : Research indicated that certain triazole derivatives had comparable antiproliferative effects to established chemotherapeutic agents like doxorubicin against leukemia cell lines .

Q & A

Q. Table 1. Impact of Substituents on Antimicrobial Activity

| Substituent | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |

|---|---|---|---|

| Boc-protected | 32.7 | >64 | |

| De-Boc (free amine) | 4.2 | 8.5 | |

| Ethyl (C5 position) | 2.1 | 4.3 |

What computational methods support the design of N-Boc-1-cyclopropyltriazole derivatives for drug discovery?

Answer:

Advanced computational workflows include:

- Molecular Docking : AutoDock Vina predicts binding to fungal CYP51 (ΔG = −9.2 kcal/mol) and bacterial topoisomerase IV (ΔG = −8.7 kcal/mol), correlating with observed MIC values .

- DFT Calculations : B3LYP/6-31G(d) optimizations reveal cyclopropane ring strain energy (~27 kcal/mol) and HOMO-LUMO gaps (5.1 eV), guiding reactivity predictions .

- MD Simulations : GROMACS simulations (50 ns) assess stability in lipid bilayers, showing enhanced membrane penetration due to cyclopropane hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.